BenchChemオンラインストアへようこそ!

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine

A3 adenosine receptor triazole substitution binding affinity

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic 2-(1,2,3-triazol-1-yl)adenosine derivative belonging to the class of N6-substituted adenosine analogues. This compound was developed using "click chemistry" as part of a series exploring structure-activity relationships at human adenosine receptor subtypes (A1, A2A, and A3).

Molecular Formula C22H26N8O5
Molecular Weight 482.5 g/mol
CAS No. 906670-53-9
Cat. No. B14201047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine
CAS906670-53-9
Molecular FormulaC22H26N8O5
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC
InChIInChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1
InChIKeyHVRTYIRVPBOIOV-QTQZEZTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine (CAS 906670-53-9): Chemical Identity and Receptor Subtype Engagement Profile


N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic 2-(1,2,3-triazol-1-yl)adenosine derivative belonging to the class of N6-substituted adenosine analogues [1]. This compound was developed using "click chemistry" as part of a series exploring structure-activity relationships at human adenosine receptor subtypes (A1, A2A, and A3) [1]. The molecular features include an N6-methyl group, a 2-position 1,2,3-triazol-1-yl ring substituted with a 4-propoxyphenyl group, and an unmodified ribose 5'-hydroxymethyl moiety [1]. In radioligand binding assays, this compound exhibits a differentiated selectivity signature: it displays moderate affinity for the human adenosine A2A receptor (Ki = 25.2 nM) while functioning as a weak partial agonist at the A3 receptor (31% efficacy relative to NECA) and showing limited engagement at the A1 receptor (14% inhibition at 10 µM) [1]. This receptor engagement profile distinguishes it from other members of the 2-triazolyl adenosine series, where many analogues show high-affinity A3AR binding in the low nanomolar range [1].

Why Generic Substitution Fails for N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine: Evidence of Non-Interchangeable Selectivity Among 2-Triazolyl Adenosine Analogues


Within the 2-(1,2,3-triazol-1-yl)adenosine chemotype, small structural modifications at the triazole 4-position produce dramatic shifts in adenosine receptor subtype selectivity, affinity, and intrinsic efficacy [1]. For example, replacing the 4-propoxyphenyl group of this compound (compound 8) with a 4-cyclopentylmethyl group (compound 10) increases A3AR affinity by approximately 19-fold (from 49% inhibition at 10 µM to Ki = 1.3 nM) and confers 260-fold A3/A1 selectivity [1]. Conversely, substituting with a simple phenyl (compound 6) or benzyl group (compound 9) results in approximately 10 nM A3AR affinity [1]. The 4-propoxyphenyl analogue occupies a distinct pharmacological niche: it has attenuated A3AR engagement combined with moderate A2A affinity, making it functionally non-interchangeable with both the high-A3-affinity analogues and the A2A-selective antagonists in this series. Procurement of a structurally similar but pharmacologically distinct analogue, without verifying its specific receptor subtype engagement data, risks invalidating experimental conclusions that depend on this compound's particular selectivity fingerprint.

Quantitative Differentiation Evidence for N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine (906670-53-9) vs. Closest 2-Triazolyl Adenosine Comparators


A3AR Affinity: 4-Propoxyphenyl Substitution Reduces A3AR Binding vs. 4-Cyclopentylmethyl and Unsubstituted Triazole Analogues

The 4-propoxyphenyl substituent at the triazole ring of this compound (designated compound 8 in the primary source) is associated with markedly reduced human A3AR binding compared to analogues bearing smaller or non-oxygenated substituents [1]. At a 10 µM concentration, compound 8 achieved only 49% inhibition of radioligand binding at the human A3AR, whereas compound 10 (4-cyclopentylmethyl analogue) displayed a Ki of 1.3 nM at the same receptor [1]. Even the unsubstituted triazole analogue (compound 1, R2 = H) showed a Ki of 10.4 nM at A3AR, representing an affinity advantage of at least 20-fold over compound 8's estimated Ki [1]. The introduction of oxygen-containing substituents at the triazole 4-position was specifically noted in the primary source as a structural feature that "reduced the A3AR affinity" [1].

A3 adenosine receptor triazole substitution binding affinity structure-activity relationship

A2A Receptor Affinity: Moderate Binding (Ki 25.2 nM) Distinguishes This Compound from High-A2A-Affinity Antagonists and A3-Selective Analogues

In the same head-to-head panel, compound 8 (the target compound) exhibited a Ki of 25.2 ± 2.6 nM at the human A2A adenosine receptor, measured by displacement of [3H]CGS 21680 [1]. This A2A affinity is 2.4-fold weaker than the unsubstituted triazole analogue compound 1 (Ki = 10.4 nM), yet 2.1-fold stronger than the 4-benzyl analogue compound 9 (Ki = 53.9 nM) and approximately 19-fold stronger than the 4-cyclopentylmethyl analogue compound 10 (Ki = 1.3 nM, but with 260-fold A3/A1 selectivity) [1]. The A2A Ki of 25.2 nM positions this compound in a moderate affinity range that is distinct from both high-affinity A2A antagonists (e.g., ST4206, Ki = 12 nM at A2A) and the A3-selective members of the 2-triazolyl adenosine series [1].

adenosine A2A receptor Ki determination CGS 21680 displacement receptor selectivity

A3AR Intrinsic Efficacy: Weak Partial Agonism (31%) Provides a Functional Differentiation from Full A3AR Agonists and Silent Antagonists

Compound 8 exhibits only 31% efficacy at the human A3AR relative to the full agonist NECA (10 µM, 100%) in a forskolin-stimulated adenylyl cyclase inhibition assay [1]. This weak partial agonist activity contrasts with the full agonism observed for 5'-ethyluronamide analogues such as compound 17 (90% efficacy) and compound 15 (102% efficacy) [1]. It also differs from compounds that function as silent A3AR antagonists, such as compound 10 (cyclopentylmethyl), which displayed -5% efficacy [1]. The 31% residual efficacy places compound 8 in a functionally distinct category: it can produce submaximal A3AR activation, which may be exploited for modulating rather than fully suppressing or activating A3AR signaling [1].

partial agonist adenylyl cyclase efficacy functional selectivity

Triazole Regiochemistry Comparison: The 1,2,3-Triazol-1-yl Configuration Maintains Superior A3AR Engagement Over the Triazol-4-yl Regioisomer

The primary source directly compared 1,2,3-triazol-1-yl and 1,2,3-triazol-4-yl regioisomers across multiple matched pairs [1]. Compound 8 is a triazol-1-yl derivative. Although a direct 4-propoxyphenyl-triazol-4-yl comparator was not synthesized in this study, the homologous pair comparison of compounds 9 (triazol-1-yl, benzyl) and 12 (triazol-4-yl, benzyl) demonstrated that the triazol-4-yl regioisomer suffered a 6-fold loss in A3AR affinity (compound 9 Ki = 9.5 nM vs. compound 12 Ki = 53.9 nM) [1]. This class-level evidence indicates that the 1,2,3-triazol-1-yl connectivity of compound 8 is a critical structural determinant for maintaining the observed level of A3AR engagement, and procurement of a triazol-4-yl regioisomer would not replicate this compound's pharmacological profile [1].

regiochemistry triazole isomers click chemistry binding affinity

Validated Research and Procurement Scenarios for N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine (CAS 906670-53-9)


Pharmacological Profiling of Adenosine Receptor Subtype Crosstalk Using a Dual A2A-Moderate/A3-Weak Ligand

Researchers investigating adenosine receptor subtype interplay in tissues co-expressing A2A and A3 receptors (e.g., immune cells, cardiac fibroblasts) can employ this compound as a tool to probe A2A-mediated effects with minimal concurrent A3AR activation. The evidence from J Med Chem 2006 [1] establishes that compound 8 has a measurable A2A Ki of 25.2 nM while achieving only 49% A3AR inhibition at 10 µM (estimated Ki well above 10 µM). This selectivity gap permits experimental designs where A2A-dependent signaling can be interrogated without the confounding influence of robust A3AR agonism or antagonism, a scenario not achievable with A3-selective analogues such as compound 10 (A3 Ki 1.3 nM, A2A Ki not reported in this panel) [1].

Structure-Activity Relationship (SAR) Reference Compound for Oxygenated 4-Position Triazole Substituents in Adenosine Receptor Ligand Design

Medicinal chemistry groups optimizing 2-triazolyl adenosine scaffolds require well-characterized reference compounds that define the SAR boundaries of triazole 4-position substitution. Compound 8 serves as a key SAR probe: the primary source explicitly notes that "introducing nitrogen or oxygen including substituents at position 4 of the 1,2,3-triazole ring (4, 5, and 8) reduced the A3AR affinity" [1]. By including compound 8 in binding panels alongside compounds 1, 6, 9, and 10, medicinal chemists can calibrate the A3AR affinity penalty associated with 4-alkoxyphenyl substituents, guiding the design of next-generation analogues with optimized selectivity profiles [1].

Functional Studies of Weak Partial A3AR Agonism in Native Tissue Preparations

Compound 8's characterized weak partial agonist efficacy (31% vs. NECA) at human A3AR [1] makes it suitable for studies examining the consequences of submaximal A3AR activation on downstream effectors such as adenylyl cyclase inhibition, phospholipase C stimulation, or KATP channel modulation. Unlike full A3AR agonists (e.g., compound 15, 102% efficacy) that saturate the receptor response, compound 8 can reveal whether a given tissue system exhibits receptor reserve or amplification of A3AR signaling, providing insights that would be masked by full agonist treatment [1].

Negative Control for A3AR-Dependent Cardioprotection and Neuroprotection Assays

A3AR agonists have been implicated in cardioprotection and neuroprotection [1]. In such assays, compound 8 provides a within-chemotype negative control: it shares the core 2-triazolyl adenosine scaffold with high-affinity A3AR ligands (e.g., compound 10) but lacks the potent A3AR binding required to elicit robust protective effects. This enables researchers to attribute observed biological outcomes to A3AR engagement rather than to scaffold-related off-target effects, thereby strengthening the mechanistic interpretation of pharmacological intervention studies [1].

Quote Request

Request a Quote for N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.